molecular formula C11H12ClNO3S B1338625 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride CAS No. 61563-39-1

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Cat. No. B1338625
CAS RN: 61563-39-1
M. Wt: 273.74 g/mol
InChI Key: MULMLDROTQLKML-UHFFFAOYSA-N
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Description

“2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” is a chemical compound with the CAS Number: 61563-39-1 . It has a molecular weight of 273.74 .


Synthesis Analysis

The synthesis of compounds related to “2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” has been described in the literature . The synthesis was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction between 2-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl azide and phosphite triester within oligonucleotide grafted to polymer support .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 .


Chemical Reactions Analysis

The compound has been used in the synthesis of zwitter-ionic oligonucleotide derivatives . The 1,2,3,4-Tetrahydroisoquinoline-7-sulfonyl phosphoramidate group (THIQ) was stable under the conditions of standard oligonucleotide synthesis .

Scientific Research Applications

Synthesis and Structural Studies

The study of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline derivatives in scientific research often involves the exploration of their synthesis, structural analysis, and potential applications in various fields, excluding direct drug use, dosage, and side effects.

  • Improved Synthesis : Research has focused on improving the synthesis methods of related tetrahydroisoquinoline compounds, yielding significant advancements. For example, the synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline from phenylethylamine showcased an overall yield improvement to 80.8%, highlighting the efficiency of modern synthetic processes (Song Hong-rui, 2011).

  • Structural Analysis : Structural studies of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, synthesized using H6P2W18O62 as a catalyst, provided insights into the molecular and crystal structures, emphasizing the importance of intra- and intermolecular interactions in determining compound properties (Chafika Bougheloum et al., 2013).

Applications in Anticancer Research

  • Anticancer Agents : The tetrahydroisoquinoline moiety, found in both natural and synthetic biologically active molecules, has been studied for its potential as an anticancer agent. Synthesized derivatives maintaining this moiety have shown potent cytotoxic activities against breast cancer cell lines, underscoring their potential in anticancer drug development (K. Redda et al., 2010).

Catalytic Applications

  • Catalysis : Research into the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the synthesis of hexahydroquinolines via multi-component condensation reactions under solvent-free conditions has revealed efficient and eco-friendly protocols, providing a new approach to the synthesis of complex organic compounds (A. Khazaei et al., 2013).

Future Directions

The search results suggest that compounds related to “2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride” could be used in the development of therapeutic oligonucleotides . These could potentially be used in antisense therapy, a form of treatment for genetic disorders and infections .

properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULMLDROTQLKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504199
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

CAS RN

61563-39-1
Record name 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Acetyl-1,2,3,4-tetrahydroisoquinoline (180 gm., 1.03 m.) was added slowly to 800 gms. (6.9 m.) of chlorosulfonic acid and stirred at -50° C. The solution was stirred at 25° C. for two days, poured onto crushed ice and extracted with ethyl acetate. The extract was washed, dried over anhydrous sodium sulfate and evaporated to yield crude N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline.
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Synthesis routes and methods II

Procedure details

To a solution of 140 g. (0.8 mole) 2-acetyl-1,2,3,4-tetrahydroisoquinoline in 150 ml. dry methylene chloride at -15° C. with sufficient stirring was added dropwise 300 ml. (4.5 mole) chlorosulfonic acid. After the addition of the chlorosulfonic acid was complete, the reaction mixture was stirred for one hour at -15° C. and then heated to reflux for 2 hours. The reaction mixture was then cooled to 10° C. and then cautiously poured onto 3 l. of ice. The crude reaction product was then extracted in methylene chloride (2×150 ml.), dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated to dryness at reduced pressure to afford 2-acetyl-7-chlorosulfonyl-1,2,3,4,-tetrahydroisoquinoline as a viscous yellow oil.
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0.8 mol
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Synthesis routes and methods III

Procedure details

The starting tetrahydroisoquinolines of the formula (A), wherein Y is an appropriately substituted 7-benzeneaminosulfonyl radical, are conveniently prepared by standard reactions well known in the chemical arts as shown below: ##STR4## 2-Acetyl-1,2,3,4-tetrahydroisoquinoline was treated with chlorosulfonic acid to yield 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline which is then reacted with an appropriately substituted aniline followed by treatment with dilute mineral acid to give the appropriately substituted tetrahydroisoquinoline (B). The starting tetrahydroisoquinolines of the formula (A), wherein Y is not a 7-benzeneaminosulfonyl radical, are conveniently prepared by standard reactions well known to the chemical arts.
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tetrahydroisoquinolines
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GY Kuo, BYH Hwang, DB Staiger - Biochemical pharmacology, 1986 - Elsevier
Materials and methods “NH40H (99%). This was purchased from MSD Isotopes, Merck Chemical Division.[‘4C] SK&F 29661. This was prepared and provided by the Chemical …
Number of citations: 5 www.sciencedirect.com
T Rückle, M Biamonte, T Grippi-Vallotton… - Journal of medicinal …, 2004 - ACS Publications
Several lines of evidence support the hypothesis that c-Jun N-terminal kinases (JNKs) play a critical role in a wide range of disease states including cell death (apoptosis)-related and …
Number of citations: 73 pubs.acs.org
T Cronholm, T Curstedt - Am. J. Gastroenterol, 1979 - academia.edu
Reserpine has been used as a pharmacological agent and as a tool to study turnover of monoamines in CNS for a long time. However, its mode of action at a molecular level is still not …
Number of citations: 0 www.academia.edu

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